molecular formula C14H11BrN2O B15137697 N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline

N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline

Cat. No.: B15137697
M. Wt: 303.15 g/mol
InChI Key: JSSZKVFZNCWYID-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential . The compound this compound is characterized by the presence of a benzoxazole ring attached to a 4-bromoaniline moiety through a methylene bridge.

Preparation Methods

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the formation of the benzoxazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities.

Scientific Research Applications

N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in biological processes, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to their anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline can be compared with other similar compounds, such as:

    N-(1,3-benzothiazol-2-ylmethyl)-4-bromoaniline: This compound has a benzothiazole ring instead of a benzoxazole ring, which may result in different biological activities and reactivity.

    N-(1,3-benzoxazol-2-ylmethyl)-4-chloroaniline: The presence of a chlorine atom instead of a bromine atom may affect the compound’s reactivity and biological properties.

    N-(1,3-benzoxazol-2-ylmethyl)-4-methoxyaniline: The methoxy group may enhance the compound’s solubility and alter its biological activity.

The uniqueness of this compound lies in its specific combination of the benzoxazole ring and the 4-bromoaniline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline

InChI

InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2

InChI Key

JSSZKVFZNCWYID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CNC3=CC=C(C=C3)Br

Origin of Product

United States

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